1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

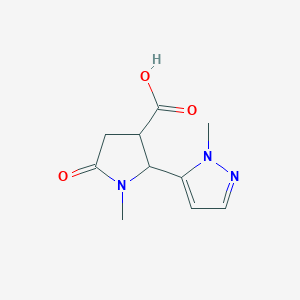

1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrrolidine-pyrazole scaffold. Its molecular formula is C₁₀H₁₃N₃O₃ , with a molecular weight of 223.23 g/mol .

The IUPAC name reflects its structural hierarchy:

- Pyrrolidine core : A five-membered saturated nitrogen-containing ring (positions 1–5).

- Substituents :

- Position 1 : A methyl group attached to the pyrrolidine nitrogen.

- Position 2 : A 1-methyl-1H-pyrazol-5-yl substituent, a five-membered aromatic heterocycle with adjacent nitrogen atoms.

- Position 5 : A ketone group (5-oxo), forming a pyrrolidinone lactam structure.

- Position 3 : A carboxylic acid group, contributing to the compound’s polar functionality.

The pyrazole moiety is attached at position 5, where its nitrogen atoms are substituted with a methyl group and bonded to the pyrrolidine ring. This arrangement creates a rigid, conjugated system between the pyrrolidinone and pyrazole rings, influencing electronic and steric properties.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are unavailable in the provided sources, structural insights can be inferred from related pyrrolidine-pyrazole hybrids and general crystallographic principles:

Key Predicted Features:

Comparative Data from Analogous Compounds:

These data suggest that pyrrolidine-pyrazole hybrids often form distorted octahedral coordination geometries with metal ions, stabilizing their conformations.

Comparative Structural Analysis with Related Pyrrolidine-Pyrazole Hybrids

The structural diversity of pyrrolidine-pyrazole hybrids is influenced by substituent positions and functional groups. Below is a comparison of the target compound with closely related derivatives:

Table 1: Structural and Functional Comparison

Key Differences:

Pyrazole Regioisomerism :

- Position 5 vs. 3/4 : The 5-position attachment in the target compound may reduce steric hindrance relative to 3- or 4-substituted analogs, enabling better rotational freedom.

- Electronic Effects : The pyrazole’s electron-withdrawing nature is less pronounced at position 5, potentially altering reactivity in nucleophilic substitutions.

Functional Group Impact :

Biological Activity Trends :

- Pyrazole regioisomers exhibit varying cytotoxicity; for example, 7d (pyrazole at position 4) showed IC₅₀ values of 29.4 μM against A549 cells, while the target compound’s activity remains unreported.

Properties

IUPAC Name |

1-methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-12-8(14)5-6(10(15)16)9(12)7-3-4-11-13(7)2/h3-4,6,9H,5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERQXVUMXLWEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)O)C2=CC=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, focusing on anticancer properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a pyrrolidine ring, a carboxylic acid group, and a pyrazole moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives of 5-oxopyrrolidine, including the compound .

Case Study: A549 Cell Line

A key study investigated the anticancer effects of this compound using the A549 human lung adenocarcinoma cell line. The compound was tested alongside standard chemotherapeutics like cisplatin to evaluate its cytotoxic effects.

Experimental Design:

- Cell Lines Used: A549 (lung adenocarcinoma) and HSAEC-1 KT (non-cancerous control).

- Concentration: 100 µM of the compound was administered for 24 hours.

- Methodology: MTT assay was employed to assess cell viability post-treatment.

Results:

The compound exhibited a structure-dependent anticancer activity, with varying levels of cytotoxicity observed in comparison to cisplatin. The findings suggest that modifications to the chemical structure can significantly influence biological activity, underscoring the importance of further structural optimization for enhanced efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research indicates that modifications to either the pyrazole or pyrrolidine moieties can enhance or diminish anticancer properties. For instance, derivatives with additional functional groups have shown improved potency against various cancer cell lines .

Antimicrobial Activity

In addition to its anticancer potential, there is emerging evidence regarding the antimicrobial properties of this compound. Studies have explored its effectiveness against Gram-positive bacteria and drug-resistant fungi.

Antimicrobial Testing

The antimicrobial activity was assessed using broth microdilution techniques against WHO-priority pathogens. The results indicated that while some derivatives displayed promising antimicrobial activity, others showed limited efficacy with MIC values greater than 128 µg/mL .

Summary of Findings

| Activity | Cell Line/Pathogen | IC50/MIC Value | Notes |

|---|---|---|---|

| Anticancer | A549 | Varied | Structure-dependent; compared to cisplatin |

| Antimicrobial | Various pathogens | >128 µg/mL | Limited efficacy observed |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For instance, research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer types, suggesting that this compound may share similar properties due to its structural features.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's. By scavenging free radicals and reducing neuronal death, it shows promise as a therapeutic candidate for neuroprotection.

Synthetic Methodologies

The synthesis of 1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxylic acid involves several steps, typically beginning with the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. The following table summarizes common synthetic routes:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Methyl hydrazine, α,β-unsaturated carbonyl compound | Reflux in ethanol | High |

| 2 | Isocyanate or carboxylic acid derivatives | Room temperature | Moderate |

| 3 | Cyclization agents (e.g., acetic anhydride) | Heating under reflux | Variable |

Case Studies

Several case studies provide insights into the practical applications of this compound:

-

Study on Antitumor Activity :

A study published in European Journal of Medicinal Chemistry explored the antitumor effects of pyrazole derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, highlighting its potential as a lead compound for drug development. -

Research on Neuroprotection :

Another investigation focused on the neuroprotective effects of similar pyrazole compounds in a rat model of ischemic stroke. The findings suggested that administration of the compound significantly reduced infarct size and improved neurological outcomes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Antioxidant Activity : Compounds with electron-withdrawing groups (e.g., 5-chloro-2-hydroxyphenyl) exhibit strong antioxidant properties via radical scavenging (IC50 values comparable to ascorbic acid in DPPH assays) .

Antimicrobial Activity : Thiazole-naphthalene hybrids demonstrate broad-spectrum antibacterial and antifungal activity, likely due to enhanced lipophilicity and membrane penetration .

Synthetic Flexibility : The 5-oxopyrrolidine core is amenable to diverse modifications, including condensation with succinic anhydride or hydrazide formation , enabling tailored biological profiling.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Parameters

- Hydrogen Bonding : All compounds retain the carboxylic acid group, enabling hydrogen bonding critical for target interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds through:

- Construction of the 5-oxopyrrolidine-3-carboxylic acid core.

- Introduction of the 1-methyl-1H-pyrazol-5-yl substituent at the 2-position.

- Methylation at the nitrogen atoms as needed.

This approach often involves starting from suitable precursors such as itaconic acid derivatives or protected pyrrolidine intermediates, followed by functional group transformations and heterocyclic ring formation or coupling.

Preparation of the 5-oxopyrrolidine-3-carboxylic Acid Core

A key intermediate in the synthesis is the 5-oxopyrrolidine-3-carboxylic acid scaffold. Established methods include:

Cyclization of itaconic acid derivatives with amino phenols or amines : For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized from 2-aminophenol and itaconic acid via cyclization under acidic conditions. This forms the pyrrolidinone ring bearing a carboxylic acid at the 3-position.

Esterification and subsequent hydrazine treatment : The carboxylic acid intermediate can be esterified (e.g., methyl ester formation using methanol and sulfuric acid catalyst) and then converted to hydrazides by reaction with hydrazine hydrate in refluxing propan-2-ol.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | 2-Aminophenol + itaconic acid, acid | Formation of 5-oxopyrrolidine-3-carboxylic acid |

| 2 | Esterification | Methanol + H2SO4 | Methyl ester of pyrrolidine carboxylic acid |

| 3 | Hydrazide formation | Hydrazine hydrate, reflux in propan-2-ol | Conversion to hydrazide derivative |

Advanced Synthetic Routes and Industrial Considerations

Patents and research articles provide improved and industrially viable methods for similar heterocyclic compounds:

Avoidance of toxic solvents : For example, pyridine, commonly used in heterocyclic synthesis, is avoided in industrial processes due to toxicity concerns.

Use of Lawesson's reagent for cyclization : Cyclization steps involving sulfur-containing reagents like Lawesson's reagent can be employed for heterocycle formation under milder conditions.

Protection and deprotection strategies : Amino-protecting groups such as 9-fluorenylmethyl carbamate are used to control reactivity during multi-step synthesis, with deprotection performed by standard methods.

Metal hydride reductions : Sodium borohydride or sodium cyanoborohydride can be applied in reductive amination or other transformations to finalize the target molecule.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Compound | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | 5-oxopyrrolidine-3-carboxylic acid | Cyclization | 2-Aminophenol + itaconic acid, acidic medium | Core pyrrolidinone ring formation |

| 2 | Methyl ester of pyrrolidine carboxylic acid | Esterification | Methanol, sulfuric acid catalyst | Facilitates further functionalization |

| 3 | Hydrazide derivative | Hydrazinolysis | Hydrazine hydrate, reflux in propan-2-ol | Precursor to pyrazole ring formation |

| 4 | Pyrazole-substituted pyrrolidinone | Acid-catalyzed condensation | Diketones (hexane-2,5-dione or pentane-2,4-dione), acetic/HCl acid | Formation of pyrazole ring |

| 5 | N-Methylated pyrazole derivative | Methylation | Methyl iodide or equivalent methylating agent | Final substitution step |

Research Findings and Analytical Data

The synthetic intermediates and final compounds are typically characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm structure and purity.

The presence of characteristic singlets in the 1H NMR spectrum (e.g., NH protons around 10–12 ppm) and shifts in carbon resonances confirm successful ring formation and substitution.

Ester and hydrazide intermediates show expected chemical shifts consistent with their functional groups, aiding in monitoring reaction progress.

Q & A

Q. What are the recommended synthetic routes for preparing 1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxylic acid?

A multi-step synthesis approach is typically employed, starting with the formation of the pyrrolidinone core. For example:

- Step 1 : Condensation of a substituted amine (e.g., 2-amino-4-methylphenol) with itaconic acid under refluxing aqueous conditions to form the pyrrolidinone backbone .

- Step 2 : Introduction of the pyrazole moiety via alkylation or coupling reactions. Pyrazole derivatives (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) can be synthesized separately and attached using esterification or hydrazide-mediated condensation .

- Step 3 : Final hydrolysis of esters to yield the carboxylic acid functionality. Purification via acid-base extraction (e.g., NaOH dissolution followed by acidification to pH 2) is critical for isolating the target compound .

Q. Which analytical techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., pyrazole ring integration, pyrrolidinone carbonyl signals) .

- FT-IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolidinone and carboxylic acid) .

- Elemental analysis : Ensures stoichiometric purity of C, H, and N .

- Mass spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns to verify molecular weight .

Advanced Research Questions

Q. How can functionalization of the pyrazole or pyrrolidinone rings enhance biological activity?

- Pyrazole modification : Introduce electron-withdrawing groups (e.g., nitro) or aryl substituents via Suzuki-Miyaura cross-coupling to modulate electronic properties and binding affinity .

- Pyrrolidinone derivatization : Replace the carboxylic acid with bioisosteres (e.g., amides, hydrazides) to improve membrane permeability. For example, hydrazide intermediates enable condensation with aldehydes/ketones to form Schiff bases, which are explored for antimicrobial or anticancer activity .

Q. What strategies are used to evaluate the compound’s pharmacokinetic properties?

- Solubility optimization : Esterify the carboxylic acid to improve lipophilicity (e.g., methyl/ethyl esters) and assess partition coefficients (logP) via HPLC .

- Metabolic stability : Incubate the compound with liver microsomes and monitor degradation via LC-MS to identify vulnerable sites (e.g., pyrazole ring oxidation) .

- In vitro assays : Test plasma protein binding and CYP450 inhibition to predict drug-drug interaction risks .

Q. How can structure-activity relationship (SAR) studies guide analog design?

- Core scaffold variations : Compare activity of pyrrolidinone derivatives with different heterocycles (e.g., oxadiazole, imidazole) to identify pharmacophoric requirements .

- Substituent mapping : Systematically alter substituents on the pyrazole ring (e.g., methyl vs. propyl groups) and correlate changes with biological endpoints (e.g., IC₅₀ values in enzyme inhibition assays) .

Q. What computational methods predict target binding modes for this compound?

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., PYCR1, a reductase linked to cancer metabolism). Focus on hydrogen bonding with the carboxylic acid and hydrophobic contacts with the pyrazole .

- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding pose retention and identify flexible regions for further optimization .

Q. Methodological Notes

- Contradictions in synthesis : and describe divergent esterification conditions (H₂SO₄ catalysis vs. solvent-free methods). Researchers should optimize based on substrate sensitivity .

- Biological activity gaps : While pyrrolidinone-pyrazole hybrids are theorized to have antimicrobial/anticancer properties, explicit data for this compound are lacking. Prioritize in vitro screening against bacterial/cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.